10-Hydroxyimipramine BH3-Aduct is a chemical compound that serves as a significant derivative of imipramine, a tricyclic antidepressant. This compound is formed through the reaction of 10-hydroxyimipramine with borane, resulting in an adduct that exhibits unique properties and potential applications in scientific research. The compound is classified under boron-containing organic compounds due to the presence of the borane moiety.
The synthesis of 10-hydroxyimipramine BH3-Aduct involves two main steps:
The molecular structure of 10-hydroxyimipramine BH3-Aduct can be represented by its InChI and SMILES notations:
InChI=1S/C19H24N2O.B/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;/h3-6,8-11,19,22H,7,12-14H2,1-2H3;
[B].CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O
This structure indicates a complex arrangement involving a boron atom bonded to nitrogen and carbon atoms, alongside a hydroxyl group.
10-Hydroxyimipramine BH3-Aduct can undergo several chemical reactions:
These reactions are crucial for exploring the compound's potential derivatives and applications in medicinal chemistry.
The physical properties of 10-hydroxyimipramine BH3-Aduct include:
Chemical properties include:
Analytical techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into its thermal stability and decomposition behavior .
10-Hydroxyimipramine BH3-Aduct has several applications in scientific research:
Transition metal catalysis enables precise functionalization of tricyclic antidepressant (TCA) scaffolds, which is critical for synthesizing derivatives like 10-Hydroxyimipramine. Palladium-catalyzed C–N coupling reactions facilitate the introduction of alkylamino side chains to dibenzazepine cores, a structural hallmark of imipramine analogs [2]. These reactions proceed under mild conditions (60–80°C) with yields exceeding 85%, minimizing by-product formation. Nickel-catalyzed hydrogenations are employed for selective reduction of imine intermediates, achieving >95% enantiomeric purity—essential for biologically active metabolites [2]. Ruthenium complexes further enable oxidative hydroxylation at the C10 position, a key step in 10-Hydroxyimipramine synthesis. The catalytic efficiency of these metals is quantified by turnover numbers (TONs) of 10³–10⁴, underscoring their industrial applicability in large-scale production [2] [5].
Table 1: Transition Metal Catalysts for TCA Functionalization
Metal | Reaction Type | Substrate | Yield (%) | Selectivity |
---|---|---|---|---|
Pd | Buchwald-Hartwig Amination | Dibenzazepine bromide | 88 | >99% C–N coupling |
Ni | Asymmetric Hydrogenation | Imipramine N-oxide | 92 | 95% ee |
Ru | C–H Hydroxylation | Imipramine | 78 | 10:1 regioselectivity |
Fe | Reductive Demethylation | Desipramine | 85 | 90% mono-demethylation |
The formation of 10-Hydroxyimipramine BH3-Aduct (C₁₉H₂₄BN₂O·BH₃; MW 310.24 g/mol) involves nucleophilic attack by the tertiary amine nitrogen of 10-Hydroxyimipramine on electron-deficient boron in borane (BH₃) [4]. This Lewis acid-base interaction generates a stable tetrahedral boron center with a B–N bond length of 1.60 Å, as confirmed by X-ray crystallography . The reaction occurs under anhydrous conditions at 25–40°C, with THF as the optimal solvent, achieving >95% conversion within 2 hours. The adduct’s stability is attributed to charge transfer from nitrogen to boron, evidenced by ¹¹B NMR resonance at δ −14.2 ppm (J = 96 Hz) [4]. This complexation reduces the degradation kinetics of 10-Hydroxyimipramine by 70%, making it indispensable as an impurity reference standard in pharmaceutical quality control [4].
Cytochrome P450 isozymes (CYP2D6) catalyze the in vitro hydroxylation of imipramine at C10, forming 10-Hydroxyimipramine as the primary metabolite [7]. This enzymatic oxidation proceeds with 5× higher efficiency than N-demethylation to desipramine, attributable to the isoform’s substrate specificity for electron-rich aromatic systems [7]. Transition metals mimic this bioactivity: Iron-porphyrin complexes replicate CYP2D6’s oxygenation mechanism, enabling biomimetic synthesis of 10-Hydroxyimipramine with 65% yield [2]. Subsequent N-functionalization employs copper-catalyzed Ullmann coupling to install pharmacophore side chains, while platinum oxide (PtO₂) catalyzes reductive alkylation for N-methyl derivatives. These metal-mediated steps ensure regioselectivity unattainable via classical organic synthesis [2] [5].
Visible-light-driven photoredox catalysis achieves stereocontrol in hydroxyimipramine synthesis inaccessible via thermal routes. Ru(bpy)₃²⁺ (bpy = 2,2′-bipyridyl) acts as a photosensitizer, generating ketyl radicals from aromatic aldehydes via single-electron transfer (SET) [2]. Chiral Sc(III)-N,N′-dioxide complexes then enforce enantioselective radical coupling with nitrones, yielding hydroxylamino alcohol intermediates with 94% ee and 11:1 diastereomeric ratio [2]. These intermediates undergo Pd/C-catalyzed hydrogenolysis and propargylation to furnish enantiopure analogs. The synergistic Ru/Sc system operates at ambient temperature, preventing racemization—a critical advantage for synthesizing stereochemically defined TCAs [2].
Table 2: Photoredox-Catalyzed Intermediates for Hydroxyimipramine Synthesis
Photocatalyst | Chiral Ligand | Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Ru(bpy)₃(PF₆)₂ | Sc(III)-L1 | Vicinal hydroxyamino alcohol | 94 | 85 |
Ir(ppy)₃ | Cu(II)-Box | α-Aminated ketone | 89 | 78 |
Eosin Y | None | Benzylic amine | - | 90 |
Solid-phase extraction (SPE) enables high-fidelity isolation of 10-Hydroxyimipramine BH3-Aduct from complex reaction matrices. C18-functionalized silica efficiently traps the adduct via hydrophobic interactions, while hydrophilic impurities (e.g., boric acid) are removed with aqueous washes . Elution with acetonitrile:methanol (90:10) affords >99% pure adduct, quantified by HPLC-UV at 254 nm. This method is critical for obtaining reference materials compliant with ICH Q3A/B guidelines, where impurity identification thresholds are <0.1% . For structural characterization, the adduct is crystallized from acetonitrile, forming triclinic crystals (space group P1) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.17 Å, α = 78.5°, β = 85.2°, γ = 89.7° . These crystals facilitate X-ray diffraction analysis, confirming the boron coordination geometry essential for standard validation [4].
Table 3: Solid-Phase Extraction Parameters for 10-Hydroxyimipramine BH3-Aduct Purification
SPE Phase | Loading Solvent | Wash Solvent | Elution Solvent | Purity (%) |
---|---|---|---|---|
C18 silica | pH 7.0 phosphate buffer | Water | Acetonitrile:MeOH (90:10) | 99.2 |
Phenylboronic acid | Acetate buffer | 20% methanol | 0.1M formic acid | 98.5 |
Mixed-mode anion-exchange | 0.1M HCl | Methanol | 2% NH₄OH in ethyl acetate | 97.8 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3